

reduction of the nitro group in 4-(4-Nitrobenzyl)morpholine

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Compound of Interest

Compound Name: 4-(4-Nitrobenzyl)morpholine

Cat. No.: B1269181

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Application Note: Reduction of 4-(4-Nitrobenzyl)morpholine

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide detailed protocols for the chemical reduction of the nitro group in **4-(4-Nitrobenzyl)morpholine** to synthesize 4-(4-Aminobenzyl)morpholine, a key intermediate in pharmaceutical and materials science research.

Introduction

N-substituted morpholines are a significant class of heterocyclic compounds in medicinal chemistry. The morpholine ring can confer favorable properties such as increased aqueous solubility and metabolic stability.^[1] Specifically, derivatives of **4-(4-nitrobenzyl)morpholine** are noted for their potential anticancer activities.^[2] The reduction of the nitro group to a primary amine furnishes 4-(4-Aminobenzyl)morpholine, a versatile intermediate that allows for a wide array of subsequent chemical modifications, such as amide bond formation or diazotization reactions, making it a valuable building block in drug discovery.^[1]

This document outlines two robust and widely applicable methods for this transformation: catalytic hydrogenation using palladium on carbon (Pd/C) and chemical reduction using stannous chloride (SnCl₂).

Reaction Scheme

The overall transformation involves the reduction of the aromatic nitro group to an amine.

Caption: General scheme for the reduction of **4-(4-Nitrobenzyl)morpholine**.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Role	Appearance
4-(4-Nitrobenzyl)morpholine	C ₁₁ H ₁₄ N ₂ O ₃	222.24[2]	Starting Material	Yellowish solid
4-(4-Aminobenzyl)morpholine	C ₁₁ H ₁₆ N ₂ O	192.26	Product	Off-white to pale yellow solid

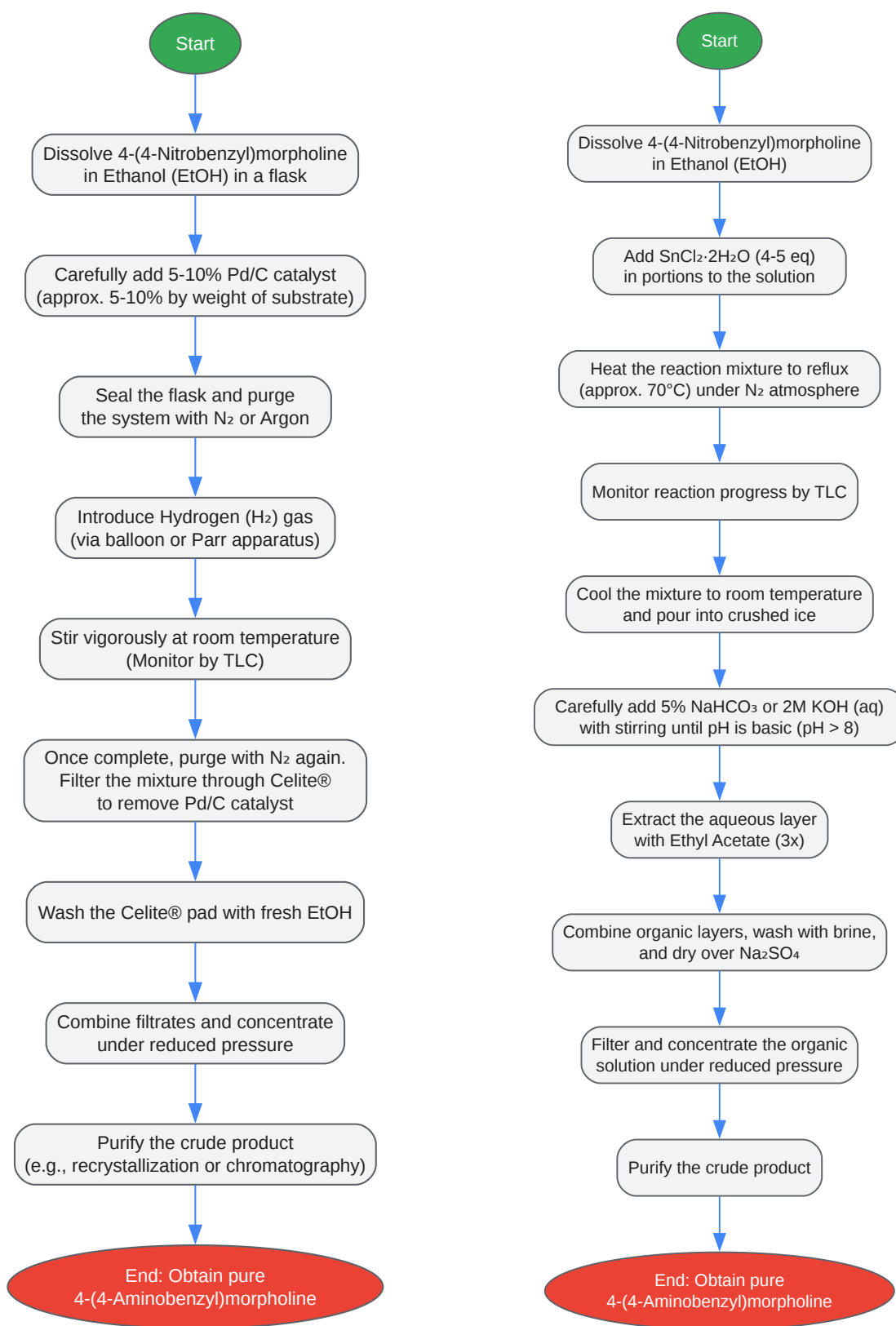
Table 2: Comparison of Featured Reduction Protocols

Parameter	Protocol 1: Catalytic Hydrogenation	Protocol 2: Stannous Chloride Reduction
Primary Reagent	Hydrogen Gas (H ₂)	Stannous Chloride Dihydrate (SnCl ₂ ·2H ₂ O)
Catalyst	5-10% Palladium on Carbon (Pd/C)	None (stoichiometric reagent)
Solvent	Ethanol (EtOH) or Ethyl Acetate (EtOAc)	Ethanol (EtOH)
Temperature	Room Temperature (20-25 °C)	60-70 °C
Pressure	1 atm (balloon) to 2 MPa	Atmospheric
Work-up	Filtration of catalyst	Basic aqueous work-up (NaHCO ₃ or KOH)
Advantages	High yield, clean reaction, easy product isolation	Tolerant of many functional groups, avoids high-pressure apparatus
Disadvantages	Catalyst can be pyrophoric, potential for dehalogenation on other substrates	Stoichiometric tin waste, requires careful pH adjustment during work-up

Experimental Protocols

Protocol 1: Reduction via Catalytic Hydrogenation

Catalytic hydrogenation with palladium on carbon is a highly efficient method for the reduction of aromatic nitro groups. The reaction typically proceeds cleanly under mild conditions, often resulting in high yields of the desired amine.



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References

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- 2. 4-(4-Nitrobenzyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
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